molecular formula C10H10BrNO3 B8122080 1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene

Cat. No.: B8122080
M. Wt: 272.09 g/mol
InChI Key: VOQSSNRJNVFRFX-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene typically involves the bromination of 2-(cyclopropylmethoxy)-4-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(cyclopropylmethoxy)-4-aminobenzene.

    Oxidation: Formation of oxidized derivatives at the cyclopropylmethoxy group.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene depends on its chemical reactivity and the specific context in which it is used. For instance, in biological systems, the compound may interact with cellular components through its nitro and bromine substituents, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biomolecules, while the bromine atom can participate in halogen bonding or be replaced by other functional groups through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(cyclopropylmethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-nitrobenzene: Lacks the cyclopropylmethoxy group, affecting its overall chemical properties and reactivity.

    2-(Cyclopropylmethoxy)-4-nitrobenzene: Lacks the bromine atom, influencing its potential for nucleophilic substitution reactions.

Uniqueness

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene is unique due to the presence of all three substituents (bromine, cyclopropylmethoxy, and nitro groups) on the benzene ring

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSSNRJNVFRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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